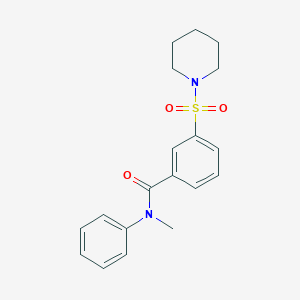
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-iodophenoxy)acetamide
Descripción general
Descripción
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-iodophenoxy)acetamide, commonly known as IDA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. IDA is a small molecule that contains an isoindoline ring and an iodophenoxy group, making it a unique chemical entity with diverse properties.
Mecanismo De Acción
The mechanism of action of IDA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cellular processes. IDA has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. Additionally, IDA has been shown to bind to certain proteins, such as heat shock protein 90 (Hsp90), which are involved in protein folding and stabilization.
Biochemical and Physiological Effects:
IDA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that IDA can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, IDA has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer. In animal studies, IDA has been shown to have neuroprotective effects, which may be due to its ability to cross the blood-brain barrier and inhibit the activity of certain enzymes and proteins in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IDA has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified, making it an attractive tool for studying protein-protein interactions and cellular processes. Additionally, IDA has been shown to have low toxicity in animal studies, which makes it a promising candidate for use as a drug delivery agent. However, IDA has some limitations, including its relatively low solubility in aqueous solutions and its potential to interact with other proteins and enzymes in cells, which may complicate its use in certain experiments.
Direcciones Futuras
There are several future directions for research on IDA. One area of interest is the development of IDA-based drugs for the treatment of cancer and other diseases. Additionally, IDA could be used as a tool for studying the role of certain proteins and enzymes in cellular processes, which could lead to a better understanding of disease mechanisms. Finally, the development of new synthesis methods for IDA could lead to improved yields and reduced costs, making it more accessible for research and development.
Aplicaciones Científicas De Investigación
IDA has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, IDA has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, IDA has been used as a tool to study protein-protein interactions and to investigate the role of certain proteins in cellular processes. In pharmacology, IDA has been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2-(4-iodophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2O4/c17-10-5-7-11(8-6-10)23-9-14(20)18-19-15(21)12-3-1-2-4-13(12)16(19)22/h1-8H,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBOIDPZZMQZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)COC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B3609278.png)


![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B3609302.png)
![6-bromo-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3609307.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3609310.png)
![N-(2-chlorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B3609324.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3609332.png)
![methyl 2-({4-[(3-phenylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B3609339.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3609340.png)
![4-[(4-nitrophenyl)thio]benzyl N-(phenylsulfonyl)glycinate](/img/structure/B3609352.png)
![4-ethyl 2-methyl 5-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3609359.png)

![5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B3609385.png)